molecular formula C5H6N2O3 B13576743 2-(1H-pyrazol-4-yloxy)acetic acid

2-(1H-pyrazol-4-yloxy)acetic acid

Cat. No.: B13576743
M. Wt: 142.11 g/mol
InChI Key: FRRWOZGVWXKGNT-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yloxy)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological, chemical, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid typically involves the reaction of pyrazole derivatives with appropriate acetic acid derivatives. One common method is the condensation of pyrazole-4-carbaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product . Another method involves the use of hydrazine hydrate and ethyl acetoacetate, followed by cyclization and subsequent reaction with chloroacetic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, such as alcohols, amines, and substituted acetic acids .

Scientific Research Applications

2-(1H-pyrazol-4-yloxy)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-4-yloxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(1H-pyrazol-4-yloxy)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-5(9)3-10-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)(H,8,9)

InChI Key

FRRWOZGVWXKGNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)OCC(=O)O

Origin of Product

United States

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